The Analytical Scientist's Guide to 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate: A Multi-Technique Approach to Structure Elucidation
The Analytical Scientist's Guide to 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate: A Multi-Technique Approach to Structure Elucidation
Introduction: The Significance of Pyrazole Scaffolds and the Analytical Imperative
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents.[1] Its prevalence in therapeutics underscores the critical need for robust and unequivocal methods for the structural characterization of novel pyrazole derivatives. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a representative molecule, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.
For researchers in the pharmaceutical and agrochemical sectors, the precise determination of a molecule's structure is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, optimizing its properties, and ensuring regulatory compliance.[2] This document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven strategy, explaining the why behind each experimental choice and demonstrating how a synergistic application of modern spectroscopic methods provides a self-validating system for structural confirmation.
The target of our investigation, 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (C₁₁H₁₆N₂O₄, Molecular Weight: 240.26 g/mol ), presents a compelling case study due to the presence of several key functional groups: an N-Boc protecting group, an ethyl ester, and the pyrazole heterocycle itself.[3] Each of these moieties possesses distinct spectroscopic signatures that, when pieced together, allow for a complete and unambiguous structural assignment.
Proposed Synthesis Route: A Plausible Pathway
While the primary focus of this guide is structure elucidation, a brief overview of a potential synthetic route provides context for the analytical challenges. A plausible approach involves the N-Boc protection of a commercially available pyrazole precursor, such as ethyl 1H-pyrazole-4-carboxylate.[4] This reaction would likely employ di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5]
The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Elucidation
The structure elucidation of a novel compound is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and it is the convergence of this information that leads to a confident structural assignment. Our workflow is designed to be systematic and self-validating, with each technique corroborating the findings of the others.
Mass Spectrometry: The First Glimpse – Molecular Weight and Key Fragments
Mass spectrometry (MS) provides the initial, crucial piece of information: the molecular weight of the compound. For our target molecule, we anticipate a molecular ion peak [M]⁺ or, more likely in electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.
-
Ionization Mode: Positive ion mode is typically employed for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and calculate the elemental composition from the accurate mass measurement.
Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M+H]⁺ | 241.1183 |
| [M+Na]⁺ | 263.0999 |
The fragmentation pattern in MS/MS analysis offers further structural insights. The N-Boc group is known to undergo characteristic fragmentation, primarily through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][6]
Infrared Spectroscopy: Identifying the Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the two carbonyl groups (one from the ester and one from the carbamate) and the C-O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them to specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1750-1735 | Strong | C=O stretch (ethyl ester)[7] |
| ~1725 | Strong | C=O stretch (N-Boc carbamate)[8] |
| ~1300-1000 | Strong | C-O stretch (ester and carbamate)[7] |
The presence of two distinct carbonyl stretching frequencies would be a strong indicator of the two different carbonyl environments (ester and carbamate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Analyze chemical shifts, integration values, and coupling patterns to assemble the molecular structure.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-5 (pyrazole) |
| ~7.9 | s | 1H | H-3 (pyrazole) |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~1.6 | s | 9H | -C(CH₃)₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Rationale: The pyrazole protons are expected to be in the aromatic region, with their exact shifts influenced by the electron-withdrawing carbamate and ester groups. The ethyl ester will show a characteristic quartet and triplet pattern. The nine protons of the tert-butyl group will appear as a singlet due to their chemical equivalence.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ethyl ester) |
| ~148 | C=O (N-Boc) |
| ~142 | C-5 (pyrazole) |
| ~135 | C-3 (pyrazole) |
| ~115 | C-4 (pyrazole) |
| ~85 | -C (CH₃)₃ |
| ~61 | -OCH₂ CH₃ |
| ~28 | -C(CH₃ )₃ |
| ~14 | -OCH₂CH₃ |
Rationale: The carbonyl carbons of the ester and carbamate groups are expected to be the most downfield signals.[9][10] The pyrazole carbons will appear in the aromatic/heteroaromatic region. The aliphatic carbons of the ethyl and tert-butyl groups will be found in the upfield region.
Putting It All Together: The Final Structure Confirmation
The convergence of data from MS, IR, and NMR provides an irrefutable confirmation of the structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate.
-
Mass Spectrometry confirms the elemental formula (C₁₁H₁₆N₂O₄) and molecular weight (240.26 g/mol ) and shows characteristic fragmentation of the N-Boc group.
-
Infrared Spectroscopy identifies the key functional groups: two distinct carbonyls (ester and carbamate) and C-H and C-O bonds.
-
¹H and ¹³C NMR Spectroscopy provide the complete carbon-hydrogen framework, showing the presence and connectivity of the pyrazole ring, the ethyl ester, and the tert-butyl group. 2D NMR experiments would further solidify these connections.
This multi-technique, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.
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